Ethyl 2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the benzothiazole ring could be formed through a reaction of an amine with a thioamide. The dioxolo ring could be formed through a cyclization reaction of a diol. The thiazole ring could be formed through a condensation reaction of a thiol and a nitrile .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple heterocyclic rings. These rings may be able to rotate relative to each other, leading to a large number of possible conformations. The presence of the ethyl carboxylate group suggests that this compound may be able to act as a weak acid .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo chemical reactions. For example, the amine group could participate in acid-base reactions, the carboxylate group could undergo esterification or amidation reactions, and the thiazole ring could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the configuration of its atoms. It’s likely to be a solid at room temperature, and due to the presence of several polar functional groups, it’s likely to be soluble in polar solvents .Scientific Research Applications
Synthesis and Chemical Reactions
Ethyl 2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-4-methyl-1,3-thiazole-5-carboxylate is involved in a range of chemical synthesis processes. In one study, the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives involved the reaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with various derivatives in EtOH/TEA solution. This process led to the formation of compounds like ethyl iminothiazolopyridine-4-carboxylate and ethyl (amino(methoxy)methyl)-3-(substitutedphenyl)-1-oxo-1H-benzo[4,5]thiazole[3,2-a]pyridine-4-carboxylate. These synthesized compounds were characterized using elemental analysis and spectroscopic data (Mohamed, 2014).
Another study presented the synthesis of new pyrido[3,2-e][1,2,4]triaziolo[1,5-c]pyrimidine-5-carboxylate derivatives from similar starting materials. The process involved treating the compound with electrophilic reagents, indicating its versatility in chemical synthesis (Mohamed, 2021).
Transformation into Derivatives
Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-thioazole-5-carboxylate, a related compound, has been used to generate 5-substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates. This transformation, achieved through interaction with aromatic amines, signifies the compound's potential in creating diverse chemical structures (Albreht, Uršič, Svete, & Stanovnik, 2009).
Applications in Biological Studies
The compound has also found applications in biological studies. For instance, a study synthesized new phthalimide with 6-mercataptopurine or 2-aminothiazole conjugates using dithiocarbamate as a spacer. These compounds, including variations of ethyl 2-aminothiazole-5-carboxylate, were evaluated for their anticancer properties, demonstrating the compound's relevance in medical research (Nadhum & Mohammed, 2020).
Similarly, benzothiazole derivatives, related to the compound , have been synthesized and evaluated for their antibacterial, antioxidant, and antitubercular activities. This highlights the potential of such compounds in the development of new therapeutic agents (Bhoi, Borad, Pithawala, & Patel, 2016).
Future Directions
properties
IUPAC Name |
ethyl 2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-4-methyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S2/c1-3-20-13(19)12-7(2)16-14(24-12)18-15-17-8-4-9-10(22-6-21-9)5-11(8)23-15/h4-5H,3,6H2,1-2H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CANZRRMSUUTFFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC2=NC3=CC4=C(C=C3S2)OCO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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